molecular formula C19H15F3N2 B11505365 4-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

4-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

Cat. No.: B11505365
M. Wt: 328.3 g/mol
InChI Key: XQKNXKHZYXBGMR-UHFFFAOYSA-N
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Description

4-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties . This particular compound features a trifluoromethyl group, which can enhance its pharmacokinetic properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow synthesis, which offers several advantages, including improved reaction control, higher yields, and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

4-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on various biological pathways and its interaction with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H15F3N2

Molecular Weight

328.3 g/mol

IUPAC Name

4-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

InChI

InChI=1S/C19H15F3N2/c20-19(21,22)15-8-3-2-7-14(15)18-17-10-5-11-24(17)16-9-4-1-6-13(16)12-23-18/h1-11,18,23H,12H2

InChI Key

XQKNXKHZYXBGMR-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N3C=CC=C3C(N1)C4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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